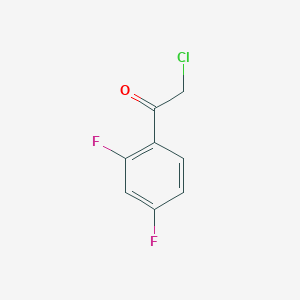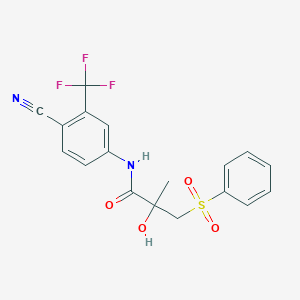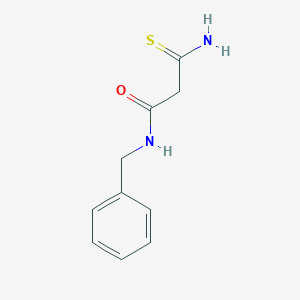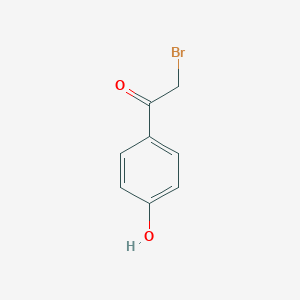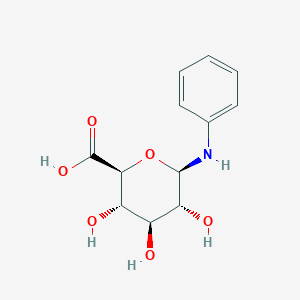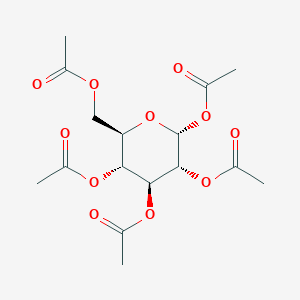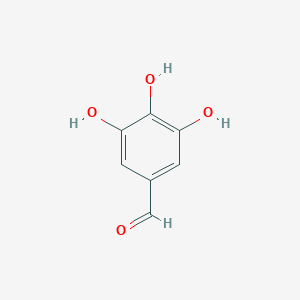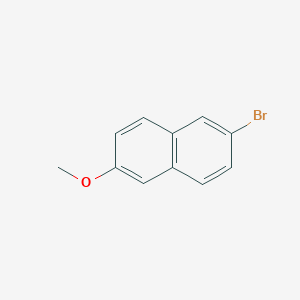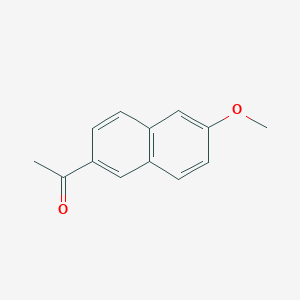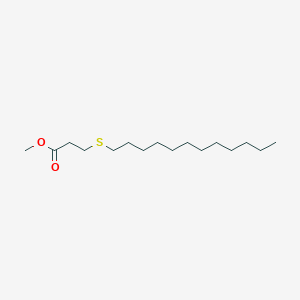
Methyl 3-(laurylthio)propionate
Übersicht
Beschreibung
Methyl 3-(laurylthio)propionate is a chemical compound that is widely used in scientific research. It is a thioester derivative of propionic acid that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it an ideal reagent for a variety of applications in scientific research.
Wirkmechanismus
The mechanism of action of methyl 3-(laurylthio)propionate is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in reactions involving sulfur-containing compounds. This compound may also act as a reducing agent in certain reactions, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
Methyl 3-(laurylthio)propionate does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems in any significant way.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(laurylthio)propionate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available from chemical suppliers. However, this compound has some limitations, particularly in its reactivity. It is not a particularly reactive compound and may not be suitable for certain types of reactions.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 3-(laurylthio)propionate. One area of interest is in the development of new synthetic methods using this compound as a reagent. Another area of interest is in the use of this compound as a building block for the synthesis of more complex molecules, such as peptides and proteins. Finally, there may be potential applications for this compound in the development of new drugs or other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(laurylthio)propionate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thioesters and other sulfur-containing compounds. This compound is also used as a building block in the synthesis of more complex molecules, such as peptides and proteins.
Eigenschaften
CAS-Nummer |
19759-75-2 |
|---|---|
Produktname |
Methyl 3-(laurylthio)propionate |
Molekularformel |
C16H32O2S |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
methyl 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
VSIGYUOJAOCSKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCSCCC(=O)OC |
Andere CAS-Nummern |
19759-75-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


